2-Chloro-2,2-difluoro-N,N-dimethylacetamide
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Overview
Description
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6ClF2NO. It is a pale yellow to colorless liquid with a boiling point of approximately 157.4°C at 760 Torr
Preparation Methods
2-Chloro-2,2-difluoro-N,N-dimethylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylacetamide with hydrogen chloride and difluoromethylating agents . The reaction conditions typically include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide (TBAB) and potassium carbonate (K2CO3) at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Difluoromethylation: It can act as a difluoromethylating agent, reacting with compounds like 2-hydroxychalcones to form aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of functional groups suggests potential reactivity under appropriate conditions.
Scientific Research Applications
2-Chloro-2,2-difluoro-N,N-dimethylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide primarily involves its role as a difluoromethylating agent. The compound reacts with substrates to introduce difluoromethyl groups, which can significantly alter the chemical and biological properties of the resulting products. The molecular targets and pathways involved depend on the specific substrates and reactions it participates in .
Comparison with Similar Compounds
2-Chloro-2,2-difluoro-N,N-dimethylacetamide can be compared with other difluoromethylating agents such as:
Sodium 2-chloro-2,2-difluoroacetate: Another difluoromethylating agent used in similar reactions.
2-Chloro-N,N-dimethylacetamide: A related compound without the difluoromethyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its ability to introduce difluoromethyl groups, which can enhance the properties of the resulting compounds in ways that other similar compounds cannot.
Properties
Molecular Formula |
C4H6ClF2NO |
---|---|
Molecular Weight |
157.54 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-N,N-dimethylacetamide |
InChI |
InChI=1S/C4H6ClF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3 |
InChI Key |
RILHBVFKCOFVAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
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